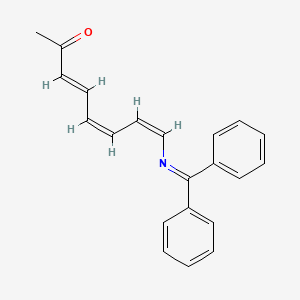

1,3Z,5Z,7E-tetraen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

65493-04-1 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

(3E,5Z,7Z)-8-(benzhydrylideneamino)octa-3,5,7-trien-2-one |

InChI |

InChI=1S/C21H19NO/c1-18(23)12-6-2-3-11-17-22-21(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h2-17H,1H3/b3-2-,12-6+,17-11- |

InChI Key |

QHNLIUNQSNZTOE-FQHJSAEWSA-N |

Isomeric SMILES |

CC(=O)/C=C/C=C\C=C/N=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C=CC=CC=CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,3z,5z,7e Tetraen 9 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgicj-e.org For a polyenone like 1,3Z,5Z,7E-tetraen-9-one, the primary goal is to simplify the carbon skeleton and control the geometry of the double bonds.

Key disconnections for this compound would logically target the carbon-carbon bonds that form the polyene chain, particularly the double bonds, as their formation often allows for stereochemical control. A primary disconnection would be at the C8-C9 bond, adjacent to the ketone, which could be formed through a variety of carbonyl addition reactions. Another strategic disconnection is at the C6-C7 bond, which would break the molecule into two smaller, more manageable fragments.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C8-C9): The enone functionality can be disconnected to reveal a vinyl nucleophile and an α,β-unsaturated aldehyde. This suggests a reaction such as the addition of a vinyl organometallic reagent to an aldehyde.

Disconnection 2 (C6-C7): Further disconnection of the resulting polyenal at the C6-C7 bond suggests a Wittig-type reaction or a transition-metal-catalyzed cross-coupling reaction to form the conjugated system. This would yield a dienal and a phosphonium ylide or a vinyl halide/boronate.

Disconnection 3 (C4-C5 and C2-C3): The remaining dienal can be further disconnected to simpler aldehyde and ylide precursors.

This analysis leads to a convergent synthetic strategy where two main fragments are synthesized separately and then coupled.

Total Synthesis Approaches

Based on the retrosynthetic analysis, a total synthesis would involve the stereoselective construction of the polyene system and the introduction of the ketone.

The precise arrangement of Z and E double bonds is critical. Several methods are available for stereoselective alkene synthesis.

Z-Selective Olefination: The two Z-configured double bonds at C3 and C5 could be installed using the Wittig reaction with unstabilized or semi-stabilized ylides under salt-free conditions. The Schlosser modification of the Wittig reaction can also provide high Z-selectivity. Another powerful method is the Horner-Wadsworth-Emmons reaction using specific phosphonate reagents designed for Z-selectivity. Alkyne precursors could also be employed, with Z-alkenes being formed via stereoselective partial hydrogenation using Lindlar's catalyst.

E-Selective Olefination: The E-configured double bond at C7 can be reliably formed using the Horner-Wadsworth-Emmons reaction with phosphonate esters that favor the formation of the E-isomer, such as those with electron-withdrawing groups. The Julia-Kocienski olefination is another excellent method for achieving high E-selectivity.

| Reaction | Typical Stereoselectivity | Notes |

| Wittig Reaction (unstabilized ylide) | Z-selective | Requires salt-free conditions for high selectivity. |

| Horner-Wadsworth-Emmons Reaction | E-selective (typically) | Z-selectivity can be achieved with modified reagents. |

| Lindlar Hydrogenation of Alkynes | Z-selective | A method of partial reduction. |

| Julia-Kocienski Olefination | E-selective | Involves the reaction of a sulfone with an aldehyde or ketone. |

The ketone at C9 can be introduced at various stages of the synthesis.

Late-Stage Oxidation: A common strategy is to carry a secondary alcohol through the synthesis, which is then oxidized to the ketone in a late step. This avoids potential side reactions of the ketone in earlier steps. Common oxidizing agents include pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation.

Acylation Reactions: If the synthesis proceeds through an organometallic intermediate, the ketone could be formed by acylation with a suitable acylating agent, such as an acid chloride or an anhydride. For example, a vinyl lithium or Grignard reagent could react with an α,β-unsaturated acyl chloride.

Friedel-Crafts Acylation: While less applicable to this aliphatic system, in other contexts, a ketone can be introduced via Friedel-Crafts acylation of an aromatic ring.

Polyenes are often sensitive to light, acid, and oxidation. Protecting groups are crucial to mask reactive functional groups during the synthesis. wikipedia.orgucalgary.ca

Carbonyl Protection: The ketone at C9 might need to be protected if subsequent reactions are not compatible with a carbonyl group. libretexts.orgyoutube.com A common strategy is to form an acetal or ketal, for example, by reacting the ketone with ethylene glycol in the presence of an acid catalyst. wikipedia.orgyoutube.com These protecting groups are stable to many reagents but can be easily removed with aqueous acid. youtube.com

Alcohol Protection: If the ketone is introduced via oxidation of an alcohol, the alcohol itself would likely be protected during the synthesis of the carbon backbone. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are robust and can be selectively removed.

| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions |

| Acetal/Ketal | Ketone/Aldehyde | Diol, Acid Catalyst | Aqueous Acid |

| TBDMS Ether | Alcohol | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |

| Benzyl Ether | Alcohol | Benzyl bromide, Base | Hydrogenolysis (H2, Pd/C) |

Modular Synthesis and Fragment Coupling Strategies

A modular or convergent approach is highly advantageous for the synthesis of this compound. This would involve the synthesis of key fragments (modules) that are then coupled.

Fragment Synthesis:

Module A (C1-C6): A C6 fragment containing the 1Z,3Z-diene could be synthesized. This could start from a simple C2 or C3 building block and extend the chain using stereoselective olefination reactions.

Module B (C7-C10): A C4 fragment containing the E-double bond and the ketone (or a protected precursor) could be synthesized separately.

Coupling Reactions: The two modules would be joined via a C-C bond-forming reaction.

Suzuki Coupling: A vinyl boronic acid or ester (from one module) could be coupled with a vinyl halide (from the other module) in the presence of a palladium catalyst. This is a very reliable and functional-group-tolerant reaction.

Stille Coupling: A vinyl stannane could be coupled with a vinyl halide or triflate, also catalyzed by palladium.

Heck Reaction: While more commonly used for aryl-alkene coupling, variations could potentially be used to couple two vinyl fragments.

Asymmetric Synthesis and Chiral Pool Utilization

Asymmetric synthesis is crucial when the target molecule contains chiral centers or when the spatial arrangement of atoms significantly influences its biological activity. uwindsor.ca While this compound itself is not chiral, asymmetric strategies become paramount in the synthesis of more complex natural products that might contain this polyene substructure.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes as starting materials. wikipedia.org This approach can be highly efficient as it incorporates pre-existing chirality into the synthetic route, often reducing the number of steps required to build a complex molecule. wikipedia.org For instance, in the synthesis of polyketide natural products, which often feature polyene moieties, chiral building blocks derived from the chiral pool can be used to set the stereochemistry of key intermediates. syr.edu The synthesis of a portion of the drug epothilone, for example, utilizes the readily available enantiopure (–)-pantolactone. wikipedia.org

Auxiliary-Controlled Methods: In this approach, an achiral substrate is temporarily attached to a "chiral auxiliary." This auxiliary group directs the stereochemical outcome of subsequent reactions. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. du.ac.in This method provides a reliable way to introduce chirality with high diastereoselectivity.

Catalytic Asymmetric Synthesis: This is often the most efficient method for generating chiral compounds, as a small amount of a chiral catalyst can produce a large quantity of the desired enantiomer. wikipedia.org Enantioselective catalysis can be broadly categorized into metal-catalyzed and organocatalyzed reactions. For polyene synthesis, chiral catalysts can be employed in various transformations, including hydrogenations, epoxidations, and cyclizations, to control the stereochemistry of the final product. nih.govprinceton.edu

Catalytic Methods in Polyene Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules like polyenones with high efficiency and selectivity. youtube.com Transition metal catalysis, in particular, has revolutionized the formation of carbon-carbon bonds, which is central to polyene synthesis. youtube.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are extensively used to form C(sp2)-C(sp2) bonds, which constitute the backbone of polyenes. youtube.com These reactions involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. youtube.com The stereochemistry of the double bonds in the reactants is often retained in the product, making these methods highly valuable for the stereocontrolled synthesis of polyenes. A general platform for making polyene motifs involves an iterative cross-coupling strategy using bifunctional building blocks. nih.govnih.gov

Olefin Metathesis: Ruthenium and molybdenum-catalyzed olefin metathesis have emerged as powerful methods for the synthesis of conjugated polyenes. Acyclic diene metathesis (ADMET) polymerization, for example, can produce high molecular weight polymers with all-trans olefinic double bonds. acs.org

Enantioselective Catalysis in Polyene Functionalization: Beyond the construction of the carbon backbone, catalytic methods are crucial for the selective functionalization of polyenes. For instance, peptide-based catalysts have been developed for the site- and enantioselective epoxidation of specific double bonds within a polyene chain. nih.gov Similarly, chiral BINOL-derived thiophosphoramide catalysts have been successfully used for the asymmetric bromocyclization of polyenes, yielding complex polycyclic products with high diastereo- and enantioselectivity. researchgate.net

Below is an interactive table summarizing various catalytic methods applicable to polyene synthesis.

| Catalytic Method | Catalyst Type | Reaction Type | Key Features |

| Suzuki Coupling | Palladium | Cross-Coupling | Forms C-C bonds with high stereospecificity. |

| Negishi Coupling | Palladium/Zinc | Cross-Coupling | Mild reaction conditions and high functional group tolerance. |

| Stille Coupling | Palladium/Tin | Cross-Coupling | Tolerant of a wide range of functional groups. |

| ADMET | Ruthenium/Molybdenum | Olefin Metathesis | Produces polymers with controlled double bond geometry. |

| Asymmetric Epoxidation | Peptide-based | Oxidation | Site- and enantioselective oxidation of olefins. nih.gov |

| Asymmetric Bromocyclization | Chiral Thiophosphoramide | Cyclization | Forms polycyclic products with high enantiomeric ratios. researchgate.net |

Synthetic Route Optimization and Yield Enhancement Strategies

Optimizing a synthetic route to maximize yield and efficiency is a critical aspect of chemical synthesis. For complex molecules like polyenones, this involves careful planning of the synthetic sequence, selection of appropriate reagents and reaction conditions, and minimizing the number of steps.

Iterative Synthesis: An iterative approach, where a reaction sequence is repeated to build up a molecule in a modular fashion, can be highly effective for polyene synthesis. A notable example is the use of just 12 bifunctional MIDA boronate building blocks and a single coupling reaction to synthesize a wide range of polyene motifs found in over 75% of all known polyene natural products. nih.govnih.gov While the yields of individual cross-coupling steps may decrease as the polyene chain lengthens, the predictability of this trend allows for the synthesis of milligram quantities of the final products. nih.gov

Reaction Condition Optimization: The yield of a particular reaction can often be significantly improved by systematically optimizing parameters such as temperature, solvent, catalyst loading, and the nature of additives. For example, in a palladium-catalyzed cascade reaction for the synthesis of cross-conjugated polyenes, the yield was improved from 60% to 94% by adjusting the catalyst, stoichiometry of reagents, and reaction time. acs.org The addition of a base, such as sodium carbonate, can also enhance the yield in certain cross-coupling reactions. acs.org

Protecting Group Strategy: The judicious use of protecting groups is essential to prevent unwanted side reactions at sensitive functional groups. The choice of protecting groups and the timing of their introduction and removal are critical for the success of a multi-step synthesis.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of polyenones can lead to more environmentally friendly and economically viable production methods.

Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts, like substitution or elimination reactions.

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. For example, using water as a solvent, when possible, is highly desirable. Sonochemical methods for the synthesis of 1,3,5-triazine derivatives have been developed that use water as a solvent and are significantly "greener" than conventional heating methods. nih.gov Similarly, in reduction reactions, the use of milder and more selective reducing agents like sodium borohydride (B1222165) in combination with cerium(III) chloride in ethanol (a greener solvent) represents a more sustainable approach. acs.org

Catalysis: The use of catalysts is inherently a green principle, as catalysts are used in small amounts and can be recycled and reused, reducing waste. Catalytic reactions are often more energy-efficient than stoichiometric reactions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating. Microwave irradiation has been shown to be an efficient and green procedure for the preparation of 1,3,5-triazines under solvent-free conditions. chim.it

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. The use of natural products from the chiral pool as starting materials aligns with this principle.

The application of these principles not only minimizes the environmental impact of chemical synthesis but can also lead to safer processes and more cost-effective production of valuable compounds like this compound and related polyketides.

Biosynthetic Pathways and Precursors of 1,3z,5z,7e Tetraen 9 One if Relevant As a Natural Product

Proposed Biosynthetic Hypotheses

Based on established principles of polyketide biosynthesis, a hypothetical pathway for 1,3Z,5Z,7E-tetraen-9-one can be proposed. The carbon backbone would likely be assembled by a Type I PKS from a starter unit, such as acetyl-CoA, and several extender units, typically malonyl-CoA or methylmalonyl-CoA. The specific stereochemistry of the double bonds (Z and E) would be determined by the enzymatic domains within the PKS modules.

The formation of the polyene chain involves a series of condensation and reduction reactions. The final ketone group at the C-9 position could result from the lack of a reduction step in the final module of the PKS.

Enzymatic Mechanisms Involved in Polyene Formation

The formation of the polyene structure is a key aspect of the biosynthesis of compounds like this compound. This process is governed by the specific enzymatic domains present in each module of the PKS. The core domains include:

Acyltransferase (AT): Selects the appropriate starter and extender units.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Ketosynthase (KS): Catalyzes the condensation reaction, extending the chain.

The degree of reduction of the β-keto group formed after each condensation is controlled by the presence or absence of the following domains:

Ketoreductase (KR): Reduces the ketone to a hydroxyl group.

Dehydratase (DH): Eliminates a water molecule to form a double bond.

Enoylreductase (ER): Reduces the double bond to a single bond.

The specific combination and activity of these domains in each module dictate the final structure of the polyketide, including the pattern of double bonds in the polyene chain. frontiersin.org

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways of natural products. nih.govrsc.org In the hypothetical case of this compound, feeding experiments with isotopically labeled precursors could confirm its polyketide origin and identify the building blocks.

For example, feeding the producing organism with [1-¹³C]-acetate or [2-¹³C]-acetate would result in a specific labeling pattern in the final molecule, which can be detected by ¹³C-NMR spectroscopy. nih.gov This pattern would reveal which carbon atoms originate from the carboxyl and methyl groups of acetate (B1210297), respectively. Similarly, the use of other labeled precursors, such as propionate, could identify the incorporation of alternative building blocks. iupac.org

Table 1: Hypothetical Isotopic Labeling Results for this compound Biosynthesis

| Precursor Fed | Expected Labeled Positions in this compound |

| [1-¹³C]-acetate | Odd-numbered carbons (assuming acetate starter) |

| [2-¹³C]-acetate | Even-numbered carbons (assuming acetate starter) |

| [¹³C]-propionate | Incorporation at specific positions if used as an extender unit |

Genetic and Molecular Biology Aspects of Biosynthesis

The biosynthesis of polyketides is encoded by a cluster of genes known as the biosynthetic gene cluster (BGC). nih.gov For a hypothetical compound like this compound, this cluster would contain the gene(s) for the PKS, as well as any necessary tailoring enzymes.

Modern genome mining techniques allow for the identification of BGCs that may be responsible for the production of specific natural products. frontiersin.org By analyzing the DNA sequence of a producing organism, researchers can identify the PKS genes and predict the structure of the corresponding polyketide. Genetic manipulation of these clusters, such as gene knockout or overexpression, can be used to confirm the function of the genes and to engineer the production of novel compounds. researchgate.net

Isolation and Identification of Biosynthetic Intermediates

The isolation and identification of biosynthetic intermediates can provide direct evidence for a proposed pathway. rsc.org In the case of this compound, this would involve culturing the producing organism under conditions that might lead to the accumulation of intermediates. This can sometimes be achieved by creating mutations in the BGC that block the pathway at a specific step.

The accumulated intermediates can then be extracted and their structures determined using analytical techniques such as mass spectrometry and NMR spectroscopy. This information can be used to piece together the step-by-step assembly of the final natural product.

Chemical Reactivity and Transformation Studies of 1,3z,5z,7e Tetraen 9 One

Chemoselective and Stereoselective Reactivity of the Polyene System

The polyene system of 1,3Z,5Z,7E-tetraen-9-one presents multiple reactive sites. Chemoselectivity will be dictated by the electronic and steric properties of these sites. The double bonds further from the electron-withdrawing carbonyl group (e.g., the C1=C2 bond) are expected to be more electron-rich and thus more susceptible to electrophilic attack. Conversely, the double bonds closer to the carbonyl group (e.g., the C7=C8 bond) are more electron-deficient and are likely to be more reactive towards nucleophiles, particularly in conjugate addition reactions.

Stereoselectivity in reactions will be influenced by the pre-existing stereochemistry of the double bonds. Reagents can approach the planar double bonds from two different faces, and the steric hindrance posed by the rest of the carbon chain will influence the stereochemical outcome of the addition reactions. For instance, reactions at the C5=C6 double bond will be affected by the stereochemistry at C3 and C7.

Table 1: Predicted Chemoselectivity in the Polyene System

| Reactive Site | Expected Reactivity | Rationale |

|---|---|---|

| C1=C2 (E) | High towards electrophiles | Least influenced by the electron-withdrawing effect of the carbonyl group. |

| C3=C4 (Z) | Moderate towards electrophiles | Electron density is reduced compared to C1=C2 due to proximity to the conjugated system. |

| C5=C6 (Z) | Lower towards electrophiles, higher towards nucleophiles (in 1,6-addition) | Increased influence of the carbonyl group. |

| C7=C8 (E) | High towards nucleophiles (in 1,4-addition) | Directly conjugated with the carbonyl group, making C8 electrophilic. |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The conjugated diene moieties within the this compound structure can participate in cycloaddition reactions. The 1,3-diene system and the 5,7-diene system can act as the 4π component in Diels-Alder reactions. The reactivity of these diene systems will depend on their ability to adopt the s-cis conformation necessary for the reaction. The Z-configuration of the C3=C4 and C5=C6 double bonds may sterically hinder the adoption of the required s-cis conformation, potentially lowering the reaction rates compared to all-E dienes.

In a hypothetical Diels-Alder reaction with a dienophile like maleic anhydride, the diene systems within the tetraenone could react to form cyclic adducts. The regioselectivity and stereoselectivity of such reactions would be governed by frontier molecular orbital (FMO) theory and steric effects.

Photochemical [2+2] cycloadditions are also a possibility, where the absorption of UV light can excite the π-electrons of a double bond, leading to the formation of a cyclobutane (B1203170) ring upon reaction with another alkene. This could occur either intramolecularly, leading to a bicyclic product, or intermolecularly with another olefin.

Table 2: Hypothetical Cycloaddition Reactions

| Reaction Type | Reactants | Potential Product | Conditions |

|---|---|---|---|

| Diels-Alder | This compound + Maleic Anhydride | Bicyclic adduct | Thermal |

Photochemical and Thermal Rearrangements

Polyunsaturated systems like this compound are susceptible to photochemical and thermal rearrangements. Upon absorption of UV light, the molecule can be promoted to an excited state, leading to various pericyclic reactions. One common photochemical reaction for conjugated polyenes is E/Z isomerization, where the stereochemistry of the double bonds can be altered.

Electrocyclization is another possible photochemical or thermal rearrangement. For a tetraene system, an 8π electrocyclization could occur, leading to the formation of an eight-membered ring. The stereochemical outcome of such a reaction would be dictated by the Woodward-Hoffmann rules. For an 8π system, a conrotatory ring closure is predicted under thermal conditions, while a disrotatory closure is expected under photochemical conditions.

Sigmatropic rearrangements, such as acs.orgresearchgate.net or acs.orgorganicreactions.org hydrogen shifts, are also plausible, where a hydrogen atom migrates along the conjugated system.

Oxidation and Reduction Chemistry

The double bonds and the ketone functional group in this compound can undergo both oxidation and reduction.

Oxidation: The double bonds can be oxidized by reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form epoxides. Due to the presence of multiple double bonds, selective epoxidation of one double bond over the others would be a challenge and would depend on the specific reaction conditions and the electronic nature of each double bond. Ozonolysis (O₃ followed by a reductive or oxidative workup) would cleave the double bonds, leading to the formation of smaller carbonyl compounds and carboxylic acids.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the carbonyl group and could potentially reduce the conjugated double bonds as well.

Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C) would likely reduce all the double bonds and the carbonyl group, leading to the fully saturated alcohol. By carefully selecting the catalyst and reaction conditions, it might be possible to achieve selective reduction of certain double bonds.

Table 3: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA | Mono- or poly-epoxides |

| Ozonolysis | 1. O₃, 2. Zn/H₂O | Cleavage products (aldehydes/ketones) |

| Carbonyl Reduction | NaBH₄ | 1,3Z,5Z,7E-tetraen-9-ol |

Nucleophilic and Electrophilic Additions to the Conjugated System

Nucleophilic Addition: The conjugated system is susceptible to nucleophilic attack, particularly at the C8 position (1,4-addition or Michael addition) and the C6 position (1,6-addition), due to the electron-withdrawing effect of the carbonyl group. Soft nucleophiles, such as Gilman reagents (organocuprates), would favor conjugate addition over direct addition to the carbonyl group. The regioselectivity of the conjugate addition (1,4- vs. 1,6- vs. 1,8-addition) would depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Addition: Electrophilic addition to the double bonds is also expected. As mentioned earlier, the C1=C2 double bond is likely the most nucleophilic and would be the most reactive towards electrophiles like HBr or Br₂. The addition of HBr would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon. The reaction of the conjugated system with electrophiles can also lead to 1,2- and 1,4-addition products.

Acid-Catalyzed and Base-Catalyzed Transformations

Acid-Catalyzed Transformations: In the presence of acid, the carbonyl oxygen can be protonated, which activates the carbonyl group towards nucleophilic attack. Acid can also catalyze the isomerization of the double bonds, potentially leading to a mixture of stereoisomers. Furthermore, acid-catalyzed hydration of the double bonds could occur, leading to the formation of alcohols.

Base-Catalyzed Transformations: Strong bases can deprotonate the α-carbon to the carbonyl group (C10), forming an enolate. This enolate can then react with electrophiles. However, due to the extended conjugation, deprotonation at other positions (e.g., C5 or C7) to form a vinylogous enolate is also possible. Base can also catalyze aldol-type condensation reactions if another enolizable carbonyl compound is present.

Reactivity Profiling in Various Solvent Systems and Conditions

The choice of solvent can significantly influence the reactivity of this compound. Polar protic solvents (e.g., water, ethanol) can stabilize charged intermediates and transition states, which can affect the rates of both nucleophilic and electrophilic additions. For example, in SN1-type reactions, polar protic solvents would accelerate the reaction by stabilizing the carbocation intermediate.

Polar aprotic solvents (e.g., acetone, DMSO) are good at solvating cations but not anions. This can enhance the nucleophilicity of anionic nucleophiles, potentially increasing the rate of nucleophilic addition reactions.

Nonpolar solvents (e.g., hexane, toluene) would be suitable for reactions that proceed through non-polar transition states, such as certain cycloaddition reactions. The choice of solvent can also influence the conformational equilibrium of the polyene chain, which in turn can affect its reactivity in stereoselective reactions.

Table 4: Predicted Solvent Effects on Reactivity

| Solvent Type | Effect on Reactivity | Example Reaction |

|---|---|---|

| Polar Protic (e.g., Ethanol) | Stabilizes charged intermediates, may act as a nucleophile. | Acid-catalyzed hydration |

| Polar Aprotic (e.g., DMSO) | Enhances nucleophilicity of anionic reagents. | Nucleophilic conjugate addition |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3z,5z,7e Tetraen 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

For a molecule with the proposed structure of 1,3Z,5Z,7E-tetraen-9-one, 1D and 2D NMR techniques would be indispensable for its structural confirmation.

2D and 3D NMR Techniques for Connectivity and Proximity Analysis

Techniques such as COSY (Correlation Spectroscopy) would be essential to establish the proton-proton coupling network along the polyene chain. cam.ac.uklongdom.org For instance, cross-peaks in a COSY spectrum would confirm the connectivity between adjacent vinyl protons. longdom.org Furthermore, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assign the corresponding carbon atoms in the chain and to confirm the position of the ketone group by showing long-range correlations from the protons on carbons 8 and 10 to the carbonyl carbon (C-9). researchgate.netlibretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide through-space correlations, which are critical for determining the geometry of the double bonds (Z or E).

Stereochemical Assignment and Conformational Analysis via NMR Parameters

The magnitude of the coupling constants (J-values) between the vinyl protons would be a key indicator of the double bond stereochemistry. For the Z-configured double bonds at positions 3 and 5, smaller coupling constants would be expected compared to the larger J-value for the E-configured double bond at position 7. The conformation of the molecule could also be investigated by analyzing through-space interactions and coupling constants. longdom.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD)) for Absolute and Relative Configuration

Chiroptical spectroscopy techniques are powerful for determining the absolute configuration of chiral molecules. rsc.orgcas.cz If this compound were chiral, these methods would be applicable. However, based on its structure, it is an achiral molecule and therefore would not exhibit a signal in ECD, VCD, or ORD experiments. mertenlab.de

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. wikipedia.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular formula. The fragmentation pattern would likely involve cleavages adjacent to the carbonyl group, which is a common fragmentation pathway for ketones. libretexts.orglibretexts.orgarizona.edu This could lead to the formation of stable acylium ions. libretexts.org The extended conjugation in the molecule would also influence the fragmentation, potentially leading to complex rearrangement reactions. wikipedia.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. wordpress.com This technique would unambiguously determine the bond lengths, bond angles, and the planarity of the polyene system, confirming the Z and E configurations of the double bonds. wikipedia.org It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding if co-crystallized with a suitable solvent. iucr.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Characterization

IR and Raman spectroscopy are used to identify the functional groups present in a molecule. uchile.clcdnsciencepub.comcdnsciencepub.com For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1650-1700 cm⁻¹. cdnsciencepub.com The C=C stretching vibrations of the conjugated double bonds would also be present, likely in the 1600-1650 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com Raman spectroscopy would be particularly useful for observing the C=C stretching modes due to the high polarizability of the polyene system. cdnsciencepub.comcdnsciencepub.comresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules containing chromophores. In the context of this compound, this method provides significant insights into its extended π-electron system. The molecule's structure, featuring a carbonyl group in conjugation with a tetraene system, gives rise to characteristic electronic transitions that are observable in the UV-Visible spectrum.

The primary chromophore in this compound is the conjugated system of four carbon-carbon double bonds and one carbon-oxygen double bond. This extensive delocalization of π-electrons is responsible for the compound's strong absorption of light in the ultraviolet or visible region. Two main types of electronic transitions are expected for this molecule:

π → π Transitions:* These are high-energy, high-intensity transitions where an electron is promoted from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the tetraenone system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is significantly reduced. This reduction in energy shifts the absorption maximum (λmax) to longer wavelengths, a phenomenon known as a bathochromic or red shift. uomustansiriyah.edu.iq For conjugated tetraenes, the λmax for π → π* transitions is typically observed around 315 nm. uomustansiriyah.edu.iq

n → π Transitions:* These are lower-energy transitions that involve the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. msu.edu These transitions are characteristically much weaker in intensity (lower molar absorptivity, ε) than π → π* transitions. msu.edu

The degree of conjugation has a profound effect on the absorption spectrum. The presence of the four conjugated double bonds in this compound is the dominant factor determining its λmax. Any alteration to this conjugated system, such as saturation of a double bond or interaction with a solvent, would lead to a predictable shift in the absorption wavelength. For instance, polar solvents can influence the energy levels of the orbitals, often causing a blue shift (hypsochromic shift) in n → π* transitions. uomustansiriyah.edu.iq

Table 1: Typical UV-Visible Absorption Data for Conjugated Polyenones

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Characteristics |

|---|---|---|---|

| π → π* | ~315 nm uomustansiriyah.edu.iq | High (ε > 10,000) | Strong absorption band, defines the perceived color. |

Hyphenated Analytical Techniques (e.g., LC-NMR, GC-MS) for Purity and Mixture Analysis

To analyze complex mixtures or assess the purity of a specific compound like this compound, single analytical methods are often insufficient. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful solution for both qualitative and quantitative analysis. nih.govrjpn.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy is one of the most definitive methods for the separation and structural elucidation of unknown compounds in mixtures. nih.gov For a compound like this compound, which may be present in a complex reaction mixture or natural extract alongside various isomers and impurities, LC-NMR is invaluable. sumitomo-chem.co.jp

The process involves introducing the sample into an HPLC system, where individual components are separated based on their differential partitioning between a stationary and a mobile phase. The eluent from the HPLC column flows into the NMR spectrometer, allowing for the acquisition of detailed structural information for each separated component without the need for manual isolation. mdpi.com This is particularly useful for identifying labile compounds that might degrade during a conventional purification process. mdpi.com

LC-NMR can be performed in several modes:

On-flow mode: Spectra are acquired continuously as the eluent passes through the NMR flow cell. mdpi.com

Stop-flow mode: The HPLC pump is stopped when a peak of interest reaches the NMR detector, allowing for longer acquisition times and more advanced NMR experiments (e.g., 2D NMR) to be performed on the trapped component, yielding unambiguous structural confirmation. mdpi.com

This technique allows for the direct characterization of the stereochemistry (Z and E configurations) and connectivity of this compound and its related impurities in a single, automated run. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust hyphenated technique ideal for the analysis of volatile and thermally stable compounds. actascientific.com Assuming this compound possesses these properties, GC-MS offers high-resolution separation and highly specific detection. actascientific.com

In a GC-MS system, the sample is injected into a gas chromatograph, where it is vaporized and separated as it passes through a long capillary column. science.gov The retention time, the time it takes for the compound to exit the column, is a characteristic property that aids in its identification. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint."

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, confirming its elemental composition. Furthermore, the molecule would undergo predictable fragmentation, providing data that helps to piece together its structure and confirm the identity of the analyte. The combination of retention time and mass spectrum makes GC-MS a highly reliable tool for purity assessment and the identification of trace-level components in a sample. asm.org

Table 2: Application of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Information Obtained | Primary Application |

|---|---|---|---|---|

| LC-NMR | Liquid Chromatography (HPLC) sumitomo-chem.co.jp | Nuclear Magnetic Resonance (NMR) nih.gov | Precise molecular structure, stereochemistry, and quantification of components in a liquid mixture. researchgate.net | Purity assessment and structural elucidation of non-volatile or thermally labile compounds and isomers. asiapharmaceutics.info |

| GC-MS | Gas Chromatography (GC) science.gov | Mass Spectrometry (MS) asdlib.org | Molecular weight, fragmentation patterns, and quantification of components in a volatile mixture. asm.org | Purity assessment and identification of volatile and thermally stable compounds. actascientific.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,9-Diphenylnona-1,3,6,8-tetraen-5-one |

| 1,3-butadiene |

| 1,4-pentadiene |

| cis-1,3-pentadiene |

| trans-1,3-pentadiene |

| Aniline |

| Benzene |

| Chlorophyll |

| Phenol |

| Pyridine |

| Quinone |

| Carbon tetrachloride |

Computational and Theoretical Investigations of 1,3z,5z,7e Tetraen 9 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects.

Electronic Structure, Molecular Orbitals, and Bonding Analysis

For a molecule like 1,3Z,5Z,7E-tetraen-9-one, DFT calculations could elucidate its electronic structure. This would involve analyzing the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and understanding the nature of the chemical bonds. The presence of a conjugated system of double bonds and a carbonyl group would lead to delocalized π-orbitals, which significantly influence the molecule's reactivity and spectroscopic properties.

Conformational Energy Landscape and Isomerization Pathways

The specific stereochemistry (Z, Z, E) of the double bonds in this compound suggests a unique three-dimensional shape. Computational methods could map its conformational energy landscape, identifying the most stable conformers and the energy barriers for rotation around single bonds. Furthermore, these calculations could model the pathways and energy requirements for isomerization from this specific isomer to other stereoisomers.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, ECD)

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters. For this compound, these predictions would be invaluable for its identification and characterization.

| Spectroscopic Parameter | Predicted Information |

| NMR (Nuclear Magnetic Resonance) | Chemical shifts (¹H and ¹³C) and coupling constants, which are highly sensitive to the electronic environment and geometry of the nuclei. |

| UV-Vis (Ultraviolet-Visible) | The wavelength of maximum absorption (λmax), related to the energy difference between the HOMO and LUMO, which is characteristic of the conjugated system. |

| ECD (Electronic Circular Dichroism) | For chiral conformers, ECD spectra could be predicted to determine the absolute configuration. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their dynamics and interactions with their environment.

Solvation Effects and Interactions in Condensed Phases

The behavior of this compound in a solvent would be a key area of investigation for MD simulations. The polarity of the solvent would influence the conformational preferences of the molecule. nih.gov Water molecules, for instance, could form hydrogen bonds with the carbonyl oxygen, affecting the molecule's orientation and stability. nih.gov The reorganization of solvent molecules can also provide a mechanism for conformational changes. nih.gov

Conformational Stability and Dynamics

MD simulations would reveal the flexibility of the this compound backbone and the stability of its specific stereochemistry in solution. These simulations can track how the molecule explores different conformations over time and the timescales of these motions. Such studies are crucial for understanding how the molecule might interact with other molecules in a biological or chemical system.

Reaction Mechanism Elucidation via Computational Transition State Analysis

The elucidation of reaction mechanisms for compounds like this compound is greatly aided by computational transition state analysis. This theoretical approach allows for the in-depth study of the potential energy surface of a reaction, identifying the transition states that connect reactants to products. github.io By calculating the geometries and energies of these transition states, chemists can gain a detailed understanding of the reaction pathways, including the determination of rate-limiting steps and the exploration of competing mechanisms.

Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a good balance between computational cost and accuracy. For instance, in the study of cycloaddition reactions involving related polyene systems, DFT calculations have been used to map out the intricate pathways of bond formation and breaking. nih.govdntb.gov.ua These calculations can reveal whether a reaction proceeds through a concerted or a stepwise mechanism.

A key aspect of transition state analysis is the identification of a single imaginary frequency in the vibrational analysis of the calculated transition state structure. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product. scm.com The energy of the transition state relative to the reactants provides the activation energy barrier, a critical parameter for understanding reaction kinetics.

For a molecule like this compound, computational analysis could be used to investigate various reactions, such as its thermal or photochemical isomerizations, cycloadditions, or reactions with nucleophiles and electrophiles. The table below illustrates the kind of data that can be obtained from such computational studies on related systems, showcasing calculated activation energies for different reaction pathways.

| Reaction Type | Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Cycloaddition | 1,3-Dithiolium with Alkenyl Group | M06-2X/6-31G(d) | 10.58 | nih.gov |

| Cycloaddition | 1,3-Dithiolium with Allenyl Group | M06-2X/6-31G(d) | 6.90 | nih.gov |

| Addition | Propargyl Radical + CO | CCSD(T)/CBS//B3LYP | Varies with T and P | nih.gov |

Structure-Activity Relationship (SAR) Modeling at a Theoretical/Molecular Level

Structure-Activity Relationship (SAR) modeling is a important tool in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. nih.govacs.orgnih.gov At a theoretical and molecular level, SAR studies for this compound and its analogs would involve correlating specific structural features with their biological effects.

Computational methods are central to modern SAR analysis. By calculating various molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), researchers can build predictive models. researchgate.net These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), establish mathematical relationships between these descriptors and the observed biological activity. mdpi.com

For a class of compounds like α,β-unsaturated ketones, to which this compound belongs, SAR studies have highlighted the importance of the Michael acceptor functionality for cytotoxic activity. nih.gov The electrophilicity of the β-carbon, which can be modulated by substituents, is a key determinant of reactivity with biological nucleophiles like cysteine residues in proteins.

The following table provides examples of molecular descriptors that would be relevant in a theoretical SAR study of this compound and its derivatives, along with their potential influence on biological activity based on studies of similar compounds.

| Molecular Descriptor | Definition | Potential Influence on Activity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy indicates greater electrophilicity and potentially higher reactivity as a Michael acceptor. |

| Partial Charge on β-carbon | The calculated electrostatic charge on the carbon atom beta to the carbonyl group | A more positive partial charge can enhance susceptibility to nucleophilic attack, influencing biological activity. |

| Molecular Shape and Size | Descriptors such as molecular volume and surface area | These descriptors can affect how the molecule fits into a biological target's binding site, influencing potency and selectivity. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water | This descriptor is a measure of hydrophobicity and can influence membrane permeability and distribution within an organism. |

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics provides a powerful suite of computational tools for the design of novel analogs of this compound and for the virtual screening of large compound libraries to identify new molecules with desired properties. springernature.commdpi.com These approaches are instrumental in accelerating the drug discovery process by prioritizing compounds for synthesis and experimental testing. taylorandfrancis.comnih.govunivie.ac.at

Analog Design:

Starting with the core scaffold of this compound, cheminformatics techniques can be used to systematically explore the chemical space around it. This involves in silico modifications of the parent structure, such as adding, removing, or substituting functional groups. The goal is to design new analogs with improved activity, selectivity, or pharmacokinetic properties. Computational tools can predict how these modifications will affect key molecular properties and potential biological activity. mdpi.com

Virtual Screening:

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a biological target. nih.govmdpi.comescholarship.org There are two main approaches:

Ligand-based virtual screening: This method uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar properties. Techniques include 2D fingerprint similarity searching and 3D shape-based screening.

Structure-based virtual screening: When the 3D structure of the biological target is known, molecular docking can be used to predict how well different molecules will bind to the target's active site. nih.gov This approach can identify novel scaffolds that may not be structurally similar to known active compounds.

The results of a virtual screening campaign are typically a ranked list of compounds based on their predicted binding affinity or similarity to a query molecule. The table below presents a hypothetical outcome of a virtual screening workflow for identifying potential inhibitors of a specific enzyme, starting from a large compound library.

| Virtual Screening Stage | Number of Compounds | Criteria for Selection |

| Initial Library | 1,000,000 | Commercially available compounds |

| 2D Similarity Search | 10,000 | Tanimoto coefficient > 0.8 to a known active compound |

| Pharmacophore Filtering | 1,000 | Match to a 3D pharmacophore model of the active site |

| Molecular Docking | 100 | Docking score indicating favorable binding energy |

| Visual Inspection & ADMET Prediction | 10 | Favorable predicted interactions and drug-like properties |

Biological Interactions and Mechanistic Studies of 1,3z,5z,7e Tetraen 9 One Excluding Clinical Data

Molecular Target Identification and Binding Affinities (e.g., enzyme inhibition, receptor modulation in in vitro assays)

There is no publicly available research identifying the specific molecular targets of 1,3Z,5Z,7E-tetraen-9-one. Consequently, data on its binding affinities, potential for enzyme inhibition, or modulation of receptor activity in in vitro assays are absent from the scientific record.

Cellular Uptake, Distribution, and Intracellular Localization Studies (using in vitro cell models)

No studies have been published detailing the cellular uptake, distribution, or intracellular localization of this compound. Research using in vitro cell models to investigate how this compound enters cells and where it accumulates within subcellular compartments has not been reported.

Modulation of Biochemical Pathways and Signaling Cascades (in vitro mechanistic studies)

Information regarding the effects of this compound on biochemical pathways and signaling cascades is not available. In vitro mechanistic studies to elucidate its influence on cellular signaling have not been documented in the existing literature.

Mechanistic Elucidation of Biological Responses at the Sub-Cellular and Molecular Levels

There is a lack of research into the mechanistic details of any biological responses to this compound at the sub-cellular and molecular levels. The specific molecular events that might be triggered by this compound remain uninvestigated.

Interaction with Biological Macromolecules (e.g., proteins, nucleic acids, lipids)

No data exists on the interaction of this compound with biological macromolecules. Studies examining its potential to bind to proteins, nucleic acids, or lipids have not been published.

Structure-Activity Relationship (SAR) Studies for Biological Effects in in vitro systems

As there is no information on the biological effects of this compound in in vitro systems, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having initial data about a compound's biological activity, which is currently lacking for this specific molecule.

Derivatization and Analog Design of 1,3z,5z,7e Tetraen 9 One

Rational Design Principles for Structural Modification

The rational design of 1,3Z,5Z,7E-tetraen-9-one analogs is guided by a comprehensive understanding of its structure-activity relationships (SAR). Key principles involve the targeted modification of specific functional groups to enhance desired properties while minimizing off-target effects. Computational modeling and spectroscopic analysis are pivotal in predicting how structural alterations will influence the molecule's electronic distribution, conformation, and intermolecular interactions.

Key Design Considerations:

Modification of the Carbonyl Group: The ketone functionality at the C-9 position is a primary site for derivatization. Strategies include reduction to an alcohol, conversion to an oxime or hydrazone, or nucleophilic addition to introduce novel substituents. These changes can significantly impact the compound's polarity and hydrogen bonding capabilities.

Alterations of the Polyene Chain: The conjugated tetraene system is critical for the molecule's electronic and photophysical properties. Modifications such as the introduction of electron-donating or electron-withdrawing groups can tune its absorption and emission spectra. The length and rigidity of the polyene chain can also be altered to probe its interaction with biological targets.

Synthesis of Chemically Modified Analogues

The synthesis of analogues of this compound often employs stereoselective methods to control the geometry of the double bonds. Cross-coupling reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Suzuki reactions, are instrumental in constructing the polyene backbone with defined stereochemistry.

For instance, the synthesis of analogues with modifications at the terminus of the polyene chain can be achieved by coupling appropriately functionalized building blocks. The choice of catalyst and reaction conditions is critical to prevent isomerization of the existing Z-configured double bonds.

Table 1: Synthetic Strategies for this compound Analogues

| Target Modification | Synthetic Approach | Key Reagents and Conditions |

| C-9 Carbonyl Reduction | Sodium borohydride (B1222165) reduction | NaBH4, Methanol, 0°C |

| Polyene Chain Extension | Wittig reaction | Phosphonium ylide, base (e.g., n-BuLi) |

| Introduction of Aryl Groups | Suzuki cross-coupling | Arylboronic acid, Palladium catalyst, base |

| C-1 Substitution | Grignard reaction on an aldehyde precursor | Alkyl/Aryl magnesium halide, THF |

Impact of Structural Changes on Chemical Reactivity and Stereochemistry

Modifications to the this compound structure can have a profound effect on its chemical reactivity and stereochemistry. For example, the introduction of bulky substituents near the polyene chain can induce steric hindrance, influencing the molecule's preferred conformation and its ability to undergo cycloaddition reactions.

An important reaction of conjugated tetraenes is electrocyclization. The stereochemistry of the starting tetraene dictates the stereochemistry of the resulting cyclized product according to the Woodward-Hoffmann rules. For a related compound, ((1E,3Z,5Z,7E)-nona-1,3,5,7-tetraen-1-yl)benzene, electrocyclization can occur, and the relative stereochemistry of the new stereogenic centers is determined by the frontier molecular orbitals. chegg.com

Table 2: Influence of Structural Modifications on Properties

| Structural Change | Effect on Reactivity | Impact on Stereochemistry |

| Electron-withdrawing group on polyene | Increased susceptibility to nucleophilic attack | May influence the thermodynamics of E/Z isomerization |

| Bulky substituent at C-1 | Steric shielding of the polyene system | Can favor specific rotamers or conformers |

| Conversion of ketone to oxime | Altered nucleophilicity of the nitrogen atom | Potential for E/Z isomerism at the C=N bond |

Derivatization for Enhanced Stability or Solubility in Research Media

A significant challenge in the application of polyene-containing compounds is their often-limited stability and poor solubility in aqueous media. Derivatization strategies are employed to overcome these limitations.

Enhancing Stability: The conjugated polyene system can be susceptible to oxidation and light-induced degradation. The introduction of stabilizing groups, such as antioxidants or sterically hindering moieties, can prolong the shelf-life and experimental utility of the compound.

Improving Solubility: To facilitate biological studies, the hydrophilicity of this compound can be increased by introducing polar functional groups. This can be achieved by conjugating the molecule to polyethylene glycol (PEG), sugars, or charged moieties like carboxylates or ammonium salts.

Design of Probes and Reporter Molecules based on the Core Structure

The unique photophysical properties of the tetraenone core make it an attractive scaffold for the development of fluorescent probes and reporter molecules. The extended conjugation of the polyene chain often results in strong absorption in the UV-visible region.

By attaching specific recognition elements, such as ligands for a particular protein or receptor, to the this compound backbone, targeted probes can be designed. The binding of the probe to its target can induce a change in its fluorescence properties (e.g., intensity, wavelength, or lifetime), allowing for the visualization and quantification of the target in biological systems.

Furthermore, the ketone functionality can be utilized for "click chemistry" reactions, enabling the straightforward attachment of a wide variety of reporter groups, such as fluorophores, biotin, or radioactive labels, to create versatile molecular tools for research.

Potential Applications and Future Directions in Chemical Research

Role in Materials Science (e.g., chromophores, conducting polymers, optical materials)

The extensive π-conjugated system of 1,3Z,5Z,7E-tetraen-9-one inherently bestows upon it the properties of a chromophore, a molecule capable of absorbing light in the ultraviolet-visible spectrum. This characteristic is fundamental to the development of novel dyes and pigments. Furthermore, polyenones can serve as building blocks for creating polymers with tailored optical and electronic properties. goong.com

Conjugated polymers, which feature a backbone of alternating single and double bonds, are renowned for their semiconducting or conducting nature. nih.gov The incorporation of a tetraenone moiety like this compound into a polymer backbone could lead to materials with unique photophysical properties, potentially applicable in:

Organic Light-Emitting Diodes (OLEDs): Where the controlled emission of light from the conjugated system can be harnessed. ucm.es

Organic Solar Cells (OSCs): Where the absorption of light can be used to generate electrical current. ucm.es

Sensors: The electronic properties of the conjugated system can be sensitive to the surrounding environment, allowing for the detection of various analytes. nih.gov

The interaction of such chromophores with templates like DNA can lead to complex supramolecular architectures with tailored photophysical properties, which can be preserved even in the solid state for potential use in optoelectronics. frontiersin.org Photoexcited organic chromophore-radical systems also show great promise for applications in molecular spintronics. nih.gov

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The combination of a polyene chain and a ketone functional group makes this compound a potentially versatile intermediate in organic synthesis. The different parts of the molecule can undergo a variety of chemical transformations. For instance, polyenals and polyenones have been shown to be valuable substrates in aminocatalysis, allowing for the construction of large and complex molecular frameworks. researchgate.netsci-hub.se

New aminocatalytic activation modes, such as trienamine and tetraenamine catalysis, enable the functionalization of remote positions with high stereoselectivity. researchgate.net This opens up possibilities for synthesizing complex natural products and their analogs. researchgate.net Cross-conjugated polyenones, a related class of compounds, are found in some natural products and are valuable intermediates in organic synthesis, for example, in Nazarov cyclizations and the synthesis of heterocyclic compounds. acs.org

Development of Novel Catalysts or Ligands

Conjugated ketones have been demonstrated to act as catalysts in their own right. For example, a conjugated ketone has been used to catalyze alcohol amination reactions under transition-metal-free conditions. rsc.org The catalytic activity is thought to arise from the interplay between the carbonyl and hydroxyl groups in a transfer-hydrogenation cycle. rsc.org

Furthermore, the polyene structure of this compound could be modified to create novel ligands for metal-based catalysts. Chiral ligands are crucial in asymmetric synthesis for producing enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. researchgate.net The development of chiral ligands based on polyenone scaffolds could lead to new catalytic systems with unique reactivity and selectivity. researchgate.netorganic-chemistry.org

Application in Analytical Chemistry (e.g., standards, markers)

Due to their strong UV-Vis absorption, polyenones can be used as analytical standards or markers. goong.com Their distinct spectroscopic properties, which are a direct consequence of their conjugated π-electron system, allow for their detection and quantification at low concentrations. goong.commdpi.com

In chromatography, for instance, a compound like this compound could be used as a reference compound for the identification and quantification of other polyenones in complex mixtures, such as natural product extracts. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds. mdpi.combowdoin.edu

Future Research Trajectories and Unanswered Questions in Polyene Chemistry

The chemistry of polyenes and their derivatives is a vibrant field of research with many open questions. Some of the key areas for future investigation include:

Excited State Dynamics: A deeper understanding of the energies and properties of the low-lying excited states of long polyenes is needed to better control their photochemical behavior. bowdoin.edu

Influence of Substituents: How do different functional groups, such as the ketone in this compound, affect the spectroscopic and dynamic properties of polyenes? bowdoin.edu

Novel Synthetic Methodologies: The development of new, efficient, and stereoselective methods for the synthesis of complex polyenes remains a significant challenge. nih.gov This includes the creation of building block strategies to access a wide range of polyene motifs. nih.gov

Bio-inspired Synthesis: Exploring bio-inspired strategies, such as using light-driven energy transfer catalysis, could provide new pathways for constructing complex polyenes.

Challenges and Opportunities for the Synthesis and Study of Highly Conjugated Systems

The synthesis and study of highly conjugated systems like this compound present both significant challenges and exciting opportunities.

Challenges:

Stability: Highly conjugated molecules can be unstable and prone to polymerization or degradation, especially when exposed to light, air, or heat. rsc.org The stability of the keto form is generally higher than the enol form, but in highly conjugated systems, the enol form might be stabilized. stackexchange.commasterorganicchemistry.com

Synthesis and Purification: The synthesis of specific isomers of long polyenes can be difficult, often resulting in mixtures of isomers that are challenging to separate. bowdoin.edu This necessitates the development of highly selective synthetic routes and advanced purification techniques. bowdoin.edu

Low Solubility: Strong π-π interactions between conjugated molecules can lead to poor solubility, making them difficult to process and characterize. nih.gov

Opportunities:

Novel Properties: The unique electronic structure of highly conjugated systems gives rise to a range of interesting optical, electronic, and magnetic properties that can be exploited in various applications. rsc.org

Advanced Materials: These molecules are key building blocks for the next generation of organic electronic materials, including flexible displays, wearable sensors, and efficient solar cells. nih.govucm.es

Fundamental Understanding: The study of highly conjugated systems provides fundamental insights into chemical bonding, electronic structure, and reactivity, pushing the boundaries of our understanding of molecular science. aklectures.comopenstax.org

Conclusion

Broader Implications for Organic Synthesis, Chemical Biology, and Materials Science

The study of a specific, and currently uncharacterized, isomer like 1,3Z,5Z,7E-tetraen-9-one holds potential implications across several scientific disciplines.

Organic Synthesis: The primary challenge and opportunity lies in the stereoselective synthesis of this molecule. Developing a robust and high-yielding synthetic pathway to this specific arrangement of Z and E double bonds would be a valuable contribution to the field of synthetic methodology. It would likely require a multi-step approach with careful control of reaction conditions to achieve the desired stereochemistry.

Chemical Biology: Many polyenones exhibit biological activity. For example, some tetraenone derivatives have been investigated for their anti-cancer properties. researchgate.net The specific stereochemistry of this compound could lead to unique interactions with biological targets. Once synthesized, it could be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic leads. The conjugated π-system of the molecule also makes it a candidate for studies involving cellular imaging or as a molecular probe.

Materials Science: Polyenones are known for their electronic and optical properties. goong.com The extended conjugation in this compound suggests it could have interesting photophysical characteristics. Depending on its solid-state packing and intermolecular interactions, it could be explored as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific stereochemistry would influence its molecular shape and how it assembles in the solid state, which are critical factors for material performance.

Outlook and Strategic Recommendations for Future Investigations

Given the current lack of information, a clear strategic approach is necessary to unlock the scientific potential of this compound. The following table outlines a recommended course of investigation.

| Phase | Objective | Key Actions | Anticipated Outcomes |

| 1: Synthesis and Characterization | To develop a reliable method for the synthesis of this compound and to fully characterize its structure. | - Design and execute a multi-step stereoselective synthesis. - Purify the compound using chromatographic techniques. - Characterize the structure using NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. | - A confirmed synthetic route to the target compound. - A complete spectroscopic profile of the molecule. |

| 2: Physicochemical Properties | To determine the key physical and chemical properties of the compound. | - Measure melting point, boiling point, and solubility. - Investigate its thermal and photochemical stability. - Perform computational modeling to understand its electronic structure and conformation. | - A comprehensive dataset of the compound's physical properties. - An understanding of its stability and reactivity. |

| 3: Biological Screening | To assess the potential biological activity of the compound. | - Screen against a panel of cancer cell lines. - Test for antimicrobial and antifungal activity. - Investigate its interaction with key enzymes or receptors. | - Identification of any potential therapeutic applications. - Structure-activity relationship data when compared to other tetraenones. |

| 4: Materials Science Evaluation | To explore its potential for applications in materials science. | - Investigate its photoluminescent properties. - Study its solid-state packing via X-ray crystallography. - Explore its potential as a monomer for polymerization. | - An assessment of its suitability for use in electronic or optical devices. - Insight into the design of new functional materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.